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Executive Summary

Sirpiglenastat (DRP-104) is a clinical-stage, tumor-targeted prodrug of the broad-spectrum
glutamine antagonist, 6-diazo-5-oxo-L-norleucine (DON).[1][2][3][4][5] Its mechanism of action
in cancer is characterized by a potent, dual-pronged approach: the direct metabolic
strangulation of tumor cells and the comprehensive remodeling of the tumor microenvironment
(TME) to foster a robust anti-tumor immune response. Sirpiglenastat is designed for
preferential conversion to its active form, DON, within the tumor, thereby widening the
therapeutic window and minimizing systemic toxicities associated with earlier glutamine
antagonists. This guide provides a detailed technical overview of Sirpiglenastat's core
mechanism of action, supported by preclinical data, experimental methodologies, and visual
representations of the key signaling pathways involved.

Core Mechanism of Action: Dual Disruption of
Tumor Growth

Sirpiglenastat's anti-cancer activity is rooted in its ability to simultaneously cripple the
metabolic machinery of cancer cells and dismantle the immunosuppressive shield that protects
them from immune surveillance.
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Metabolic Reprogramming: Starving the Tumor

Upon preferential activation within the tumor, the active moiety, DON, acts as a potent and
irreversible inhibitor of a wide array of approximately 10 enzymes that utilize glutamine as a
substrate. This broad antagonism of glutamine metabolism disrupts several critical anabolic
pathways essential for the rapid proliferation and survival of cancer cells.

Key metabolic pathways inhibited by Sirpiglenastat (via DON) include:

e Nucleotide Synthesis: Inhibition of enzymes such as CTP synthase, GMP synthase, and
phosphoribosyl pyrophosphate (PRPP) amidotransferase halts the de novo synthesis of
purines and pyrimidines, critical for DNA and RNA replication.

e Hexosamine Biosynthesis: Blockade of glutamine:fructose-6-phosphate amidotransferase
(GFAT) disrupts the production of amino sugars required for glycosylation of proteins and
lipids.

e Amino Acid Synthesis: Inhibition of asparagine synthetase and other transaminases limits
the availability of non-essential amino acids.

e Glutaminolysis: By inhibiting glutaminase (GLS), DON prevents the conversion of glutamine
to glutamate, a key entry point for glutamine carbon into the tricarboxylic acid (TCA) cycle.

e NAD Synthesis: Inhibition of NAD synthase depletes the cell of the essential coenzyme
NAD+.

This multi-faceted metabolic attack leads to a state of metabolic crisis within the tumor,
characterized by depleted energy reserves, impaired biosynthesis, and ultimately, cell death.

Immunomodulation: Unleashing the Immune System

Beyond its direct cytotoxic effects, Sirpiglenastat profoundly remodels the tumor
microenvironment from an immunosuppressive to an immune-permissive state. This is
achieved through several interconnected mechanisms:

 Increased Infiltration of Effector Immune Cells: Treatment with Sirpiglenastat leads to a
significant influx of anti-tumor immune cells, including CD8+ cytotoxic T lymphocytes, CD4+
T helper cells, Natural Killer (NK) cells, and NKT cells, into the tumor.
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» Repolarization of Macrophages: Sirpiglenastat promotes the polarization of tumor-
associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-
inflammatory, anti-tumor M1 phenotype.

e Reduction of Immunosuppressive Cells: The drug decreases the populations of myeloid-
derived suppressor cells (MDSCs), which are potent inhibitors of T cell function.

 Induction of Immunogenic Cell Death (ICD): By inducing metabolic stress and the generation
of reactive oxygen species (ROS), Sirpiglenastat can trigger immunogenic cell death in
cancer cells. This process leads to the release of damage-associated molecular patterns
(DAMPs), such as calreticulin exposure, ATP secretion, and high mobility group box 1
(HMGB1). These DAMPs act as "danger signals" that attract and activate dendritic cells
(DCs).

o Activation of the cGAS-STING Pathway: The release of tumor-derived DNA from dying
cancer cells can be sensed by the cyclic GMP-AMP synthase (cGAS) in dendritic cells. This
activates the stimulator of interferon genes (STING) pathway, leading to the production of
type | interferons and other pro-inflammatory cytokines that are crucial for priming a robust
anti-tumor T cell response.

Quantitative Data

The following tables summarize key quantitative data from preclinical studies of Sirpiglenastat
and its active metabolite, DON.

Table 1: In Vivo Efficacy of Sirpiglenastat in Syngeneic
Mouse Models
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Tumor Model

Tumor Growth

Dosing Regimen Reference(s)

Inhibition (TGI)

MC38 (Colon)

0.5 - 1.4 mg/kg, s.c.,
g.d. x 5 days/week

96% - 101%

CT26 (Colon)

0.5 mg/kg, s.c.,

5 days

.d. x
g 90%

H22 (Liver)

0.5 mg/kg, s.c.

Significant inhibition

3605 T1 (Lung PDX)

1-3 mg/kg, s.c.,

g.d. x

5 days ON, 2 days >80% (Responder)

OFF

1969b (Lung PDX)

1-3 mg/kg, s.c.,

g.d. x

5 days ON, 2 days >80% (Responder)

OFF

Table 2: Pharmacokinetic Parameters of Sirpiglenastat

(DRP-104) and DON

Parameter Value Species/Model Dosing Reference(s)
Tumor vs. Gl i )
11-fold higher in ) N
Tract DON Mice Not specified
_ tumor
Concentration
DON Tumor MC38 tumor- 0.5 mg/kg, s.c.,
) 430 nM ) )
Concentration bearing mice g.d. x 5 days
DON Plasma MC38 tumor- 0.5 mg/kg, s.c.,
, 178 nM , ,
Concentration bearing mice g.d. x 5 days

Table 3: Inhibition of Glutamine-Utilizing Enzymes by

DON
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o Enzyme
Inhibition Constant
Enzyme . Source/Assay Reference(s)
(Ki or IC50) .
Conditions
Glutaminase (GLS) Ki=6 uM Not specified
Kidney-type
y-yp IC50=1mM Not specified
Glutaminase (CKGA)
y-Glutamyl o WI-L2 human
) >90% inhibition
Transpeptidase lymphoblast lysates

Experimental Protocols

This section provides an overview of the methodologies used in key preclinical experiments to
elucidate the mechanism of action of Sirpiglenastat.

In Vivo Tumor Growth Inhibition Studies

o Cell Lines and Animal Models: Syngeneic mouse models are commonly used, such as MC38
colon adenocarcinoma cells in C57BL/6 mice or CT26 colon carcinoma cells in BALB/c mice.
Patient-derived xenograft (PDX) models of various cancers (e.g., lung cancer) are also
employed.

e Tumor Implantation: A specified number of tumor cells (e.g., 1 x 10”6 cells) are
subcutaneously injected into the flank of the mice.

o Treatment: Once tumors reach a palpable size (e.g., ~100 mm3), mice are randomized into
treatment and vehicle control groups. Sirpiglenastat is typically administered
subcutaneously at various doses and schedules (e.g., daily for 5 days followed by a 2-day
break).

e Tumor Measurement: Tumor volume is measured regularly using calipers, and calculated
using the formula: (length x width?) / 2.

» Efficacy Endpoints: The primary endpoints are tumor growth inhibition (TGI) and overall
survival.
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Flow Cytometry for Immune Cell Profiling

Tissue Processing: Tumors are harvested, minced, and digested with a cocktail of enzymes
(e.g., collagenase, DNase) to obtain a single-cell suspension. Red blood cells are lysed
using a lysis buffer.

Antibody Staining: The single-cell suspension is stained with a panel of fluorescently-labeled
antibodies specific for various immune cell surface markers (e.g., CD45 for total leukocytes,
CD3for T cells, CD4, CD8, NK1.1 for NK cells, F4/80 for macrophages, Gr-1 for MDSCs).
Intracellular staining for markers like Ki-67 (proliferation) and Granzyme B (cytotoxicity) is
also performed after fixation and permeabilization.

Data Acquisition and Analysis: Stained cells are analyzed on a multi-color flow cytometer.
Data is analyzed using software such as FlowJo to quantify the proportions and activation
status of different immune cell populations within the tumor.

LC-MS/MS for Metabolomic Profiling

Sample Preparation: Tumors are snap-frozen in liquid nitrogen and homogenized.
Metabolites are extracted using a solvent system, typically a mixture of methanol,
acetonitrile, and water.

LC-MS/MS Analysis: The extracted metabolites are separated using liquid chromatography
(LC), often with a hydrophilic interaction liquid chromatography (HILIC) column for polar
metabolites. The separated metabolites are then ionized and detected by a high-resolution
mass spectrometer (e.g., Orbitrap or Q-TOF).

Data Analysis: The raw data is processed to identify and quantify metabolites by comparing
their mass-to-charge ratios and retention times to a library of known standards. Pathway
analysis is then performed to identify metabolic pathways that are significantly altered by
Sirpiglenastat treatment.

Immunohistochemistry (IHC)

Tissue Preparation: Tumors are fixed in formalin and embedded in paraffin. Thin sections
(e.g., 4-5 um) are cut and mounted on slides.
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o Staining: The slides are deparaffinized and rehydrated. Antigen retrieval is performed to
unmask the epitopes. The slides are then incubated with primary antibodies against markers
of interest (e.g., CD8 for cytotoxic T cells, Granzyme B for cytotoxic granules, Ki-67 for
proliferating cells). A secondary antibody conjugated to an enzyme (e.g., HRP) is then
applied, followed by a chromogenic substrate to visualize the staining.

e Imaging and Analysis: The stained slides are imaged using a microscope, and the extent and
localization of the staining are quantified, often using digital image analysis software.

Mandatory Visualizations
Signaling Pathway Diagrams
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Figure 1: Sirpiglenastat's metabolic mechanism of action in tumor cells.
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Figure 2: Sirpiglenastat-induced immunomodulation in the tumor microenvironment.
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Figure 3: General experimental workflow for preclinical evaluation of Sirpiglenastat.

Conclusion

Sirpiglenastat represents a promising next-generation anti-cancer therapeutic that leverages a
deep understanding of tumor metabolism and immunology. Its dual mechanism of action—
directly targeting the metabolic vulnerabilities of cancer cells while simultaneously converting
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the tumor microenvironment into a hostile landscape for tumor growth—provides a strong
rationale for its continued clinical development, both as a monotherapy and in combination with
other immunotherapies such as checkpoint inhibitors. The preclinical data robustly support its
potential to overcome some of the limitations of previous glutamine antagonists and to offer a
new therapeutic option for patients with a variety of solid tumors. Further research will continue
to delineate the full extent of its immunomodulatory effects and identify patient populations
most likely to benefit from this innovative therapeutic approach.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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